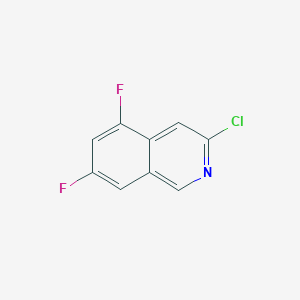
3-Chloro-5,7-difluoroisoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-5,7-difluoroisoquinoline is a heterocyclic aromatic compound that belongs to the class of isoquinolines. Isoquinolines are known for their diverse biological activities and are widely used in pharmaceuticals and materials science. The presence of chlorine and fluorine atoms in the structure of this compound imparts unique chemical properties, making it a valuable compound for various applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5,7-difluoroisoquinoline can be achieved through several methods. One common approach involves the nucleophilic substitution of fluorine atoms on a pre-fluorinated isoquinoline precursor. For example, 3,5,6,7,8-pentachloroisoquinoline can be treated with cesium fluoride in deuterated dimethyl sulfoxide at elevated temperatures to yield the desired product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using similar nucleophilic substitution techniques. The choice of reagents and reaction conditions is optimized to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Chloro-5,7-difluoroisoquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Cross-Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as cesium fluoride or potassium fluoride in polar aprotic solvents like dimethyl sulfoxide.
Cross-Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products:
Nucleophilic Substitution: Substituted isoquinolines with different functional groups.
Cross-Coupling Reactions: Biaryl compounds with extended conjugation.
Wissenschaftliche Forschungsanwendungen
3-Chloro-5,7-difluoroisoquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents.
Wirkmechanismus
The mechanism of action of 3-Chloro-5,7-difluoroisoquinoline depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, fluorinated isoquinolines are known to inhibit enzymes like DNA gyrase and topoisomerase, which are crucial for bacterial DNA replication .
Vergleich Mit ähnlichen Verbindungen
- 3-Chloro-1-fluoroisoquinoline
- 5,6,7,8-Tetrachloroquinoline
- 7-Fluoro-4-chloroquinoline
Comparison: 3-Chloro-5,7-difluoroisoquinoline is unique due to the specific positions of the chlorine and fluorine atoms on the isoquinoline ring. This unique substitution pattern can lead to different chemical reactivity and biological activity compared to other similar compounds .
Eigenschaften
Molekularformel |
C9H4ClF2N |
|---|---|
Molekulargewicht |
199.58 g/mol |
IUPAC-Name |
3-chloro-5,7-difluoroisoquinoline |
InChI |
InChI=1S/C9H4ClF2N/c10-9-3-7-5(4-13-9)1-6(11)2-8(7)12/h1-4H |
InChI-Schlüssel |
KNHVKZZJYJZFHR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C2=CC(=NC=C21)Cl)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


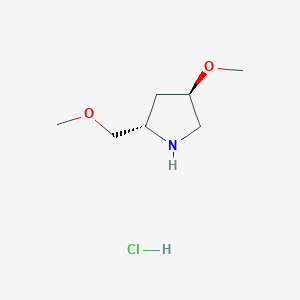
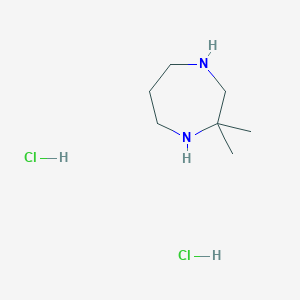
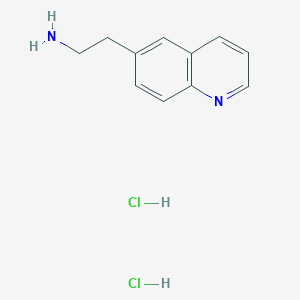

![7-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-3-(4-fluorophenyl)-2H,3H,4H,6H-pyrimido[4,5-d][1,3]diazine-2,4-dione](/img/structure/B12312530.png)


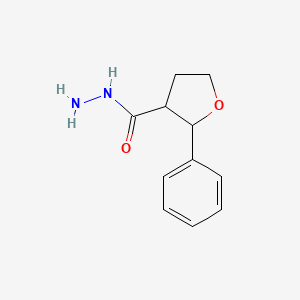
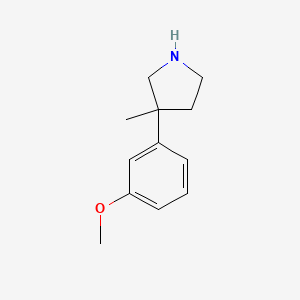
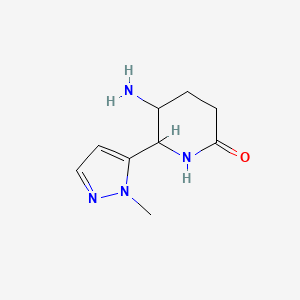
![rac-1-[(3R,4S)-4-ethoxyoxolan-3-yl]-1H-1,2,3-triazole-4-carboxylic acid, trans](/img/structure/B12312554.png)
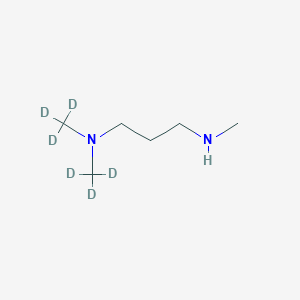
![4-Chloro-1-(4-methoxyphenyl)-6-(methylthio)-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B12312585.png)
![1-[5-(Propan-2-yl)furan-2-yl]ethan-1-one](/img/structure/B12312591.png)
